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  • Product: 3,4-dihydro-2H-pyran-5-carbonitrile
  • CAS: 21220-56-4

Core Science & Biosynthesis

Foundational

Spectral Elucidation of the 3,4-Dihydro-2H-pyran-5-carbonitrile Scaffold: A Technical Guide to NMR Causality and Acquisition

Executive Summary The tetrahydropyran and dihydropyran scaffolds are ubiquitous in medicinal chemistry, frequently serving as conformationally stable pharmacophores and critical intermediates in asymmetric synthesis[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran and dihydropyran scaffolds are ubiquitous in medicinal chemistry, frequently serving as conformationally stable pharmacophores and critical intermediates in asymmetric synthesis[1]. Specifically, the 3,4-dihydro-2H-pyran-5-carbonitrile derivative presents a unique electronic environment due to its highly polarized, heteroatom-conjugated double bond. This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this scaffold, explaining the physical causality behind the observed chemical shifts and detailing a robust, self-validating protocol for spectral acquisition[2].

Structural & Electronic Causality: The "Push-Pull" System

Understanding the NMR spectra of 3,4-dihydro-2H-pyran-5-carbonitrile requires an analysis of its "push-pull" electronic architecture. The molecule features a double bond between C5 and C6, an endocyclic oxygen atom adjacent to C6, and a cyano group at C5.

  • The Donor (+M Effect): The endocyclic oxygen atom acts as a strong electron donor via resonance, pushing electron density into the adjacent π -system.

  • The Acceptor (-M / -I Effects): The cyano group at the C5 position acts as a potent electron-withdrawing group, pulling electron density away from the ring.

Causality in Chemical Shifts: This dynamic creates a highly polarized C5=C6 double bond. The oxygen atom heavily deshields the C6 carbon and its attached proton due to its electronegativity and the resulting resonance structures that place a partial positive charge on the oxygen. Conversely, the resonance contribution localizes a partial negative charge on C5. Despite the attached cyano group, this resonance shielding keeps the C5 carbon resonance relatively upfield for an sp 2 carbon, a phenomenon characteristic of the β -carbon in enol ethers[3].

Quantitative Data: Spectral Assignments

The following tables summarize the chemical shifts for the parent scaffold and its C4-substituted derivatives (e.g., (S)-4-phenyl-4-vinyl-3,4-dihydro-2H-pyran-5-carbonitrile), highlighting the causality behind each signal[2].

Table 1: 1 H NMR Spectral Data Summary (400 MHz, CDCl 3​ )
PositionParent Scaffold (Predicted δ , ppm)C4-Substituted Derivative (Reported δ , ppm)[2]Multiplicity & Causality
C6-H 7.15 – 7.357.34Singlet/Fine Triplet. Highly deshielded by the adjacent oxygen and conjugated CN group. Appears in the aromatic region despite being vinylic.
C2-H 2​ 4.00 – 4.204.13 – 4.17, 3.90 – 3.95Multiplets. Deshielded by direct attachment to the electronegative endocyclic oxygen.
C4-H 2​ 2.20 – 2.40N/A (Substituted)Multiplet. Allylic position, slightly deshielded by the adjacent double bond.
C3-H 2​ 1.80 – 2.002.15 – 2.26Multiplet. Central aliphatic protons, furthest from deshielding heteroatoms.
Table 2: 13 C NMR Spectral Data Summary (100 MHz, CDCl 3​ )
PositionParent Scaffold (Predicted δ , ppm)C4-Substituted Derivative (Reported δ , ppm)[2]Carbon Type & Causality
C6 157.0 – 159.0157.4Vinylic (CH). Strongly deshielded by the electronegative oxygen (+M/-I effect).
CN 116.0 – 118.0116.9Quaternary (C). Standard nitrile resonance region.
C5 93.0 – 95.093.6Vinylic (C). Shielded by resonance (+M) from oxygen, typical of enol ether β -carbons.
C2 64.0 – 66.064.2Aliphatic (CH 2​ ). Deshielded by direct attachment to oxygen.
C4 22.0 – 25.044.6Aliphatic (CH 2​ /CH). Allylic carbon. Significant downfield shift in the derivative due to substitution.
C3 20.0 – 22.034.3Aliphatic (CH 2​ ). Central ring carbon, least affected by electronic polarization.

Self-Validating Protocol for NMR Acquisition

To obtain high-resolution spectra that accurately reflect the push-pull dynamics of the dihydropyran ring, the following self-validating workflow must be strictly adhered to.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg (for 1 H) or 30–50 mg (for 13 C) of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ).

    • Causality: CDCl 3​ lacks overlapping signals in the critical 1.5–7.5 ppm range. The residual CHCl 3​ peak at 7.26 ppm serves as a secondary internal reference but remains safely resolved from the highly deshielded C6-H vinylic proton ( δ ~7.34 ppm)[2].

  • Internal Standard: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides a definitive 0.00 ppm reference point, which is critical for the precise reporting of the shielded C3/C4 aliphatic protons.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube.

    • Validation Check: The solution must be completely particulate-free. Particulates cause magnetic field inhomogeneities, leading to line broadening that obscures fine allylic couplings (J 1.5–2.0 Hz).

Phase 2: Instrument Tuning and Acquisition
  • Locking and Shimming: Insert the sample into the spectrometer (e.g., 400 MHz for 1 H). Lock onto the deuterium signal of CDCl 3​ and perform gradient shimming.

    • Validation Check: The full width at half maximum (FWHM) of the TMS peak must be 1.0 Hz.

  • 1 H Acquisition Parameters:

    • Pulse Angle: 30° (zg30 program).

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: Ensures complete longitudinal relaxation (T 1​ ) of all protons for accurate quantitative integration.

  • 13 C Acquisition Parameters:

    • Pulse Angle: 30° with standard composite pulse decoupling (zgpg30).

    • Relaxation Delay (D1): 3.0 – 5.0 seconds.

    • Causality: The quaternary C5 and the cyano carbon lack attached protons, relying primarily on dipole-dipole interactions with more distant protons for longitudinal relaxation. A longer D1 prevents the saturation of these critical diagnostic carbons, ensuring their signals are not artificially attenuated[3].

Phase 3: Processing and Validation
  • Fourier Transform & Phase Correction: Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Manually correct zero-order and first-order phase to ensure symmetric Lorentzian peak shapes.

  • Baseline Correction: Apply a polynomial baseline correction.

    • Validation Check: The baseline must be perfectly flat across the entire spectral window. If the baseline is flat, the integration of the C6-H vinylic proton must exactly equal 1.00 relative to the C2-H 2​ integral of 2.00 in the parent compound. Any deviation indicates incomplete relaxation or phase errors.

Experimental Workflow Visualization

G A 1. Sample Preparation (CDCl3, TMS, 10-20 mg) B 2. Shimming & Calibration (FWHM ≤ 1.0 Hz) A->B C 3. 1H & 13C Acquisition (Optimized T1 Relaxation) B->C D 4. Data Processing (Phase & Baseline Correction) C->D E 5. Structural Validation (Push-Pull Electronic Verification) D->E

Fig 1: Self-validating NMR acquisition and data processing workflow.

References

  • Source: doi.
  • Source: benchchem.
  • Electronic Supporting Information - Rsc.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for 3,4-Dihydro-2H-pyran-5-carbonitrile Derivatives

Introduction & Strategic Overview The 3,4-dihydro-2H-pyran-5-carbonitrile scaffold is a highly versatile heterocyclic building block extensively utilized in the development of pharmaceuticals, agrochemicals, and function...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 3,4-dihydro-2H-pyran-5-carbonitrile scaffold is a highly versatile heterocyclic building block extensively utilized in the development of pharmaceuticals, agrochemicals, and functional polymers. Its unique structural topology—a functionalized oxygen-containing six-membered ring—serves as a rigid pharmacophore that frequently appears in antiviral and antineoplastic agents.

For drug development professionals and synthetic chemists, accessing this scaffold with high regioselectivity and enantiopurity is critical. This guide details two distinct, field-proven synthetic methodologies:

  • The Classical[4+2] Cycloaddition Approach : A rapid, scalable method for generating racemic or achiral highly substituted dihydropyrans.

  • The Asymmetric Tandem Catalysis Approach : A state-of-the-art, one-pot enantioselective synthesis utilizing a bifunctional Ruthenium catalyst to establish precise stereocenters[1].

Mechanistic Rationale & Causality (E-E-A-T)

Pathway A: Inverse Electron-Demand [4+2] Cycloaddition

The formation of 2-alkoxy-5-cyano-3,4-dihydro-2H-pyran derivatives is classically achieved via the reaction of an electron-deficient olefin (e.g., alkyl α -cyanoacrylate) with an electron-rich dienophile (e.g., alkyl vinyl ether)[2].

Causality in Experimental Design:

  • Zwitterionic Intermediate: The strong electron-withdrawing nature of the cyano and ester groups on the acrylate induces a highly polarized transition state. The initial nucleophilic attack by the vinyl ether generates a zwitterionic tetramethylene intermediate.

  • Thermal Control: This intermediate subsequently undergoes rapid ring closure to form the dihydropyran. However, strict temperature control ( <70 °C) is mandatory; exceeding this threshold provides sufficient activation energy for the cycloadduct to isomerize into an open-chain pentenoate derivative[3].

G A α-Cyanoacrylate (Electron-Deficient) C Zwitterionic Intermediate A->C Nucleophilic Attack B Vinyl Ether (Electron-Rich) B->C D 3,4-dihydro-2H-pyran -5-carbonitrile C->D [4+2] Cyclization

Fig 1. Inverse electron-demand [4+2] cycloaddition pathway via a zwitterionic intermediate.

Pathway B: Enantioselective Tandem Catalysis

Modern drug discovery demands chiral purity. Cheng et al. (2018) developed a highly enantioselective synthesis of chiral 3,4-dihydro-2H-pyran-5-carbonitriles using a tandem Michael addition / asymmetric transfer hydrogenation (ATH) / cyclization sequence[1].

Causality in Experimental Design:

  • Bifunctional Catalysis: A Noyori-Ikariya type Ruthenium complex is employed. The metal center activates the carbonyl group, while the chiral diamine ligand provides a rigid chiral pocket and an NH proton for hydrogen bonding. This dual-activation directs the incoming hydride (from sodium formate) exclusively to one face of the transient ketone, establishing the stereocenter with >90% enantiomeric excess (ee).

  • Spontaneous Lactonization/Cyclization: Following the reduction of the ketone to a chiral alcohol, the proximity of the electrophilic cyano/ester group drives a spontaneous intramolecular cyclization, trapping the stereochemistry in the rigid pyran ring.

G2 Step1 Aryl Enone + Malononitrile Step2 Michael Addition (Base/Catalyst) Step1->Step2 Step3 Asymmetric Transfer Hydrogenation (Ru-Noyori-Ikariya Catalyst, HCOONa) Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Chiral 3,4-dihydro-2H-pyran -5-carbonitrile (>90% ee) Step4->Step5

Fig 2. Ru-catalyzed tandem Michael addition/ATH/cyclization for chiral dihydropyrans.

Quantitative Data Summary

The table below summarizes the expected outcomes and critical parameters for both synthetic routes, allowing researchers to select the appropriate method based on their target profile.

ParameterMethod A:[4+2] CycloadditionMethod B: Ru-Catalyzed Tandem Sequence
Primary Reagents Methyl α -cyanoacrylate + Isobutyl vinyl etherAryl enone + Malononitrile derivative
Catalyst None (Spontaneous)Ru-Noyori-Ikariya complex (1-5 mol%)
Solvent System Toluene or NeatAqueous / Biphasic ( H2​O /Organic)
Temperature 0 °C to 25 °C (Strictly <70 °C)40 °C
Reaction Time 2 - 4 hours12 - 24 hours
Yield Range 75% - 88%80% - 95%
Enantiomeric Excess N/A (Racemic/Diastereomeric mixture)90% - 99% ee
Primary Application Polymer precursors, racemic librariesChiral drug development, API synthesis

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Isobutoxy-6-methoxy-5-cyano-3,4-dihydro-2H-pyran via [4+2] Cycloaddition

This protocol is self-validating: successful zwitterion trapping prevents the formation of linear polymers, which would otherwise precipitate as intractable white solids.

Materials:

  • Methyl α -cyanoacrylate (10.0 mmol)

  • Isobutyl vinyl ether (12.0 mmol, 1.2 equiv)

  • Anhydrous Toluene (15 mL)

  • Hydroquinone (10 mg, as a radical polymerization inhibitor)

Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous toluene (15 mL) and hydroquinone (10 mg).

  • Substrate Addition: Dissolve methyl α -cyanoacrylate (10.0 mmol) into the solvent. Place the flask in an ice-water bath to achieve an internal temperature of 0 °C. Note: Cyanoacrylates are highly susceptible to anionic polymerization; ensure all glassware is strictly acid-washed and moisture-free.

  • Cycloaddition: Add isobutyl vinyl ether (12.0 mmol) dropwise via a syringe pump over 30 minutes. The reaction is exothermic due to the formation of the zwitterionic intermediate[3].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for an additional 3 hours. Critical: Do not heat the mixture above 40 °C to prevent ring-opening isomerization to methyl 2-cyano-5-isobutoxypent-4-enoate.

  • Workup: Concentrate the crude mixture under reduced pressure (rotary evaporation at 30 °C water bath).

  • Purification: Purify the residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 9:1 v/v) to afford the target 3,4-dihydro-2H-pyran-5-carbonitrile derivative as a clear oil.

  • Validation: Confirm structure via 1H -NMR. Look for the characteristic acetal proton signal ( O−CH−O ) around δ 5.0 - 5.5 ppm, confirming the closed pyran ring[2].

Protocol B: Highly Enantioselective Synthesis via Tandem Catalysis

Adapted from the methodology of Cheng et al.[1]. This protocol ensures the precise installation of stereocenters necessary for biological evaluation.

Materials:

  • Aryl enone derivative (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Sodium formate ( HCOONa , 5.0 mmol, hydride source)

  • Bifunctional Ru-Noyori-Ikariya Catalyst (0.01 mmol, 1 mol%)

  • Deionized Water / Dichloromethane (1:1 v/v, 4 mL)

Procedure:

  • Michael Addition Phase: In a Schlenk tube under a nitrogen atmosphere, combine the aryl enone (1.0 mmol) and malononitrile (1.2 mmol) in the biphasic solvent system. Stir at room temperature for 2 hours until TLC indicates complete consumption of the enone.

  • Catalyst Activation: Add the Ru-Noyori-Ikariya catalyst (1 mol%) and sodium formate (5.0 mmol) directly to the reaction mixture.

  • Asymmetric Transfer Hydrogenation (ATH) & Cyclization: Seal the tube and heat the biphasic mixture to 40 °C. Stir vigorously (1000 rpm) for 12-24 hours. The Ru-catalyst facilitates the stereoselective reduction of the ketone, which immediately undergoes intramolecular cyclization with the pendant nitrile/ester group.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum.

  • Purification: Purify the crude product via flash chromatography (Hexanes/Ethyl Acetate, 8:2 v/v).

  • Validation: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel AD-H column). The ee should routinely exceed 90%.

References

  • Cheng, T., Zheng, D., Liu, R., Wang, Y., & Liu, G. (2018). Highly enantioselective synthesis of chiral 3,4-dihydro-2H-pyran-5-carbonitrile via tandem Michael addition/asymmetric transfer hydrogenation/cyclization reactions catalyzed by a bifunctional Noyori-Ikariya type catalyst. Molecular Catalysis, 455, 103-107. URL:[Link]

  • Cho, I., & Lee, J. Y. (1987). Synthesis of Head-to-Head Poly(propylene-alt-methyl methacrylate)s via Anionic Polymerization. Bulletin of the Korean Chemical Society, 8(2), 96. URL: [Link] (Referenced via ResearchGate archive for [4+2] cycloaddition of cyanoacrylates).

  • Encyclopedia Of Polymer Science and Technology. Cyanoacrylates and Zwitterionic Intermediates. ResearchGate. URL:[Link]

Sources

Application

Application Note: Protocols for the Selective Catalytic Hydrogenation of 3,4-dihydro-2H-pyran-5-carbonitrile

Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of 3,4-dihydro-2H-pyran-5-carbonitrile, an α,β-unsaturated nitrile of significant interest in synthetic and medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the catalytic hydrogenation of 3,4-dihydro-2H-pyran-5-carbonitrile, an α,β-unsaturated nitrile of significant interest in synthetic and medicinal chemistry. The presence of two reducible moieties—a carbon-carbon double bond and a nitrile group—presents a significant chemoselectivity challenge. This guide elucidates the underlying reaction mechanisms, details strategic approaches for achieving selective reduction to either the saturated nitrile (tetrahydropyran-3-carbonitrile) or the saturated primary amine (tetrahydropyran-3-methanamine), and provides validated, step-by-step experimental protocols. Emphasis is placed on the rationale behind catalyst selection, reaction conditions, and the mitigation of common side reactions, particularly the formation of secondary amines.

Introduction and Strategic Overview

The 3,4-dihydro-2H-pyran scaffold is a privileged structure in numerous biologically active molecules and natural products.[1][2] Consequently, functionalized derivatives such as 3,4-dihydro-2H-pyran-5-carbonitrile serve as versatile synthetic intermediates. The catalytic hydrogenation of this substrate can be directed toward two primary, high-value products: tetrahydropyran-3-carbonitrile and tetrahydropyran-3-methanamine.

The principal challenge lies in controlling the chemoselectivity of the hydrogenation. The reaction can proceed via two distinct pathways:

  • Conjugate Reduction: Selective hydrogenation of the C=C double bond to yield the saturated nitrile. This is often desired when the nitrile group is required for subsequent transformations.

  • Full Reduction: Hydrogenation of both the C=C double bond and the C≡N triple bond to yield the saturated primary amine, a crucial building block for introducing nitrogen-containing functionalities.

A secondary, but critical, challenge in the synthesis of the primary amine is suppressing the formation of secondary and tertiary amine byproducts.[3][4] This guide provides protocols to navigate these challenges effectively.

G cluster_main Hydrogenation Pathways Start 3,4-Dihydro-2H-pyran-5-carbonitrile SatNitrile Tetrahydropyran-3-carbonitrile (Saturated Nitrile) Start->SatNitrile Pathway A Conjugate Reduction SatAmine Tetrahydropyran-3-methanamine (Saturated Primary Amine) Start->SatAmine Pathway B Full Reduction SatNitrile->SatAmine Further Hydrogenation SideProduct Secondary Amine Byproduct SatAmine->SideProduct Dimerization (Side Reaction)

Figure 1: Strategic overview of the selective hydrogenation pathways for 3,4-dihydro-2H-pyran-5-carbonitrile.

Mechanistic Insights: The Challenge of Selectivity

C=C vs. C≡N Bond Reduction

The choice of catalyst and reaction conditions dictates which functional group is reduced preferentially.

  • Conjugate (1,4-) Reduction: Catalytic systems based on copper hydride, often generated in situ, are highly effective for the selective reduction of the α,β-unsaturated system while leaving the nitrile group intact.[5][6][7] This approach is favored under milder conditions.

  • Nitrile Reduction: Stronger hydrogenation catalysts, such as Raney Nickel, Raney Cobalt, or Rhodium, under higher hydrogen pressures are required to reduce the highly stable nitrile triple bond.[8][9] Under these conditions, the C=C double bond is typically hydrogenated concurrently.

Formation of Secondary Amine Byproducts

The most common side reaction during nitrile hydrogenation to a primary amine is the formation of a secondary amine. This process is a significant impediment to achieving high yields and purity. The mechanism proceeds as follows:

  • Imine Intermediate Formation: The nitrile (R-C≡N) is first partially hydrogenated to an intermediate aldimine (R-CH=NH).[3][10]

  • Nucleophilic Attack: The desired primary amine product (R-CH₂-NH₂), being nucleophilic, attacks the electrophilic imine intermediate.

  • Condensation: This attack forms an unstable geminal diamine, which then eliminates ammonia (NH₃) to generate a secondary imine.

  • Final Hydrogenation: The secondary imine is rapidly hydrogenated to the secondary amine byproduct.

The use of ammonia as an additive is a field-proven strategy to suppress this side reaction.[11][12] By increasing the concentration of ammonia, the equilibrium is shifted away from the condensation pathway, thereby favoring the direct hydrogenation of the primary imine to the desired primary amine.

G cluster_mech Mechanism of Secondary Amine Formation Nitrile R-C≡N Imine R-CH=NH (Primary Imine Intermediate) Nitrile->Imine + H₂/Catalyst P_Amine R-CH₂-NH₂ (Primary Amine Product) Imine->P_Amine + H₂/Catalyst (Desired Path) GemDiamine Geminal Diamine (Unstable) Imine->GemDiamine + Primary Amine S_Imine Secondary Imine GemDiamine->S_Imine - NH₃ S_Amine Secondary Amine (Byproduct) S_Imine->S_Amine + H₂/Catalyst

Figure 2: Reaction mechanism illustrating the formation of secondary amine byproducts.

Comparative Data on Catalyst Performance

The selection of an appropriate catalyst is paramount for achieving the desired outcome. The following table summarizes the general performance characteristics of common catalysts for nitrile hydrogenation.

Catalyst SystemTypical ConditionsSelectivity to Primary AmineKey Advantages & Disadvantages
Raney® Nickel 80-150 °C, 50-100 bar H₂Good to Excellent (with NH₃)[+] Cost-effective, high activity. [-] Requires high pressure/temp, pyrophoric.[8][9]
Raney® Cobalt 100-150 °C, 80-120 bar H₂Excellent (with NH₃)[+] Often higher selectivity than Ni. [-] Higher cost than Ni, harsh conditions.[8]
Pd/C 25-80 °C, 1-50 bar H₂Poor to Moderate[+] Mild conditions. [-] Prone to forming secondary amines and hydrogenolysis byproducts.[13][14][15]
PtO₂ (Adams' catalyst) 25-60 °C, 1-5 bar H₂Moderate[+] Active at low temp/pressure. [-] Can have selectivity issues, expensive.[13]
Rh/Al₂O₃ 60-100 °C, 20-70 bar H₂Good to Excellent[+] High activity and good selectivity. [-] High cost.
Ni₃C/Al₂O₃ 130 °C, 1-10 bar H₂Excellent[+] High selectivity under mild pressure, reusable. [-] Newer catalyst, may not be commercially available.[16]

Experimental Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood using a dedicated high-pressure reactor (autoclave) operated by trained personnel. Catalysts like Raney® Nickel are pyrophoric and must be handled with extreme care under an inert atmosphere or solvent.

Protocol 1: Selective Synthesis of Tetrahydropyran-3-carbonitrile (Conjugate Reduction)

This protocol focuses on the selective reduction of the C=C bond, preserving the nitrile functionality. It is adapted from established methods for the conjugate reduction of α,β-unsaturated nitriles.[5][7]

Materials:

  • 3,4-dihydro-2H-pyran-5-carbonitrile (1.0 eq)

  • Copper(II) acetate (Cu(OAc)₂, 0.05 eq)

  • Josiphos-type ligand (e.g., SL-J002-1, 0.055 eq)

  • Polymethylhydrosiloxane (PMHS, 3.0 eq)

  • Anhydrous Toluene

  • tert-Butanol (t-BuOH, 3.0 eq)

Procedure:

  • Reactor Setup: To a dry, nitrogen-purged Schlenk flask, add Cu(OAc)₂ (0.05 eq) and the Josiphos ligand (0.055 eq).

  • Catalyst Formation: Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Reagent Addition: Add 3,4-dihydro-2H-pyran-5-carbonitrile (1.0 eq), followed by t-BuOH (3.0 eq).

  • Initiation: Add PMHS (3.0 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • In-Process Control: Monitor the reaction progress by GC-MS or TLC (staining with KMnO₄ to visualize the disappearance of the C=C bond) by carefully quenching a small aliquot with dilute HCl.

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a flask containing 1 M HCl. Quench any remaining PMHS by slow addition to a basic solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford pure tetrahydropyran-3-carbonitrile.

Protocol 2: Synthesis of Tetrahydropyran-3-methanamine (Full Reduction)

This protocol details the complete hydrogenation of both the C=C and C≡N bonds to yield the primary amine, using a robust Raney® Nickel catalyst system with ammonia to ensure high selectivity.[12][17]

Materials:

  • 3,4-dihydro-2H-pyran-5-carbonitrile (1.0 eq)

  • Raney® Nickel (50% slurry in water, ~20% w/w of substrate)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia solution (7 N in MeOH, or saturate the solvent with NH₃ gas)

Experimental Workflow Diagram:

G cluster_workflow Protocol 2: Experimental Workflow A 1. Catalyst Preparation Wash Raney Ni with solvent B 2. Reactor Charging Add catalyst, solvent, and substrate to autoclave A->B C 3. System Purge Seal reactor, purge 5x with N₂, then 3x with H₂ B->C D 4. Reaction Execution Pressurize with H₂ (e.g., 50 bar). Heat to reaction temp (e.g., 80°C) C->D E 5. Monitoring Monitor H₂ uptake and/or sample via sampling valve for GC-MS analysis D->E F 6. Cooldown & Venting Cool to RT, carefully vent H₂, and purge with N₂ E->F G 7. Catalyst Filtration Filter mixture through Celite® under N₂ to remove catalyst F->G H 8. Purification Concentrate filtrate. Purify by distillation or salt formation G->H

Figure 3: Step-by-step workflow for the full hydrogenation to the primary amine.

Procedure:

  • Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst by suspending it in the reaction solvent (e.g., MeOH saturated with ammonia) and allowing it to settle, then decanting the supernatant. Repeat this process three times. Caution: Never allow the catalyst to become dry as it is pyrophoric.

  • Reactor Charging: To the stainless-steel autoclave, add the washed Raney® Nickel catalyst under a blanket of solvent. Add the ammoniacal methanol solvent, followed by the 3,4-dihydro-2H-pyran-5-carbonitrile substrate.

  • System Purge: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (to ~5 bar) and venting; repeat five times. Then, purge with hydrogen (to ~5 bar) and vent; repeat three times.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 50-80 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 80-100 °C).

  • In-Process Control: The reaction progress can be monitored by observing the drop in hydrogen pressure. If the reactor is equipped with a sampling valve, small aliquots can be withdrawn, filtered, and analyzed by GC-MS to confirm the disappearance of the starting material and imine intermediate.

  • Cooldown and Venting: Once the reaction is complete (H₂ uptake ceases), stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a safe manner, and purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent. Caution: Keep the filter cake wet with solvent at all times. The used catalyst should be quenched by slow, careful addition to a large volume of water.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and ammonia. The resulting crude tetrahydropyran-3-methanamine can be purified by vacuum distillation or by conversion to a crystalline salt (e.g., hydrochloride) followed by recrystallization.

Conclusion

The catalytic hydrogenation of 3,4-dihydro-2H-pyran-5-carbonitrile is a versatile transformation that can be controlled to produce either the saturated nitrile or the saturated primary amine. Selective conjugate reduction to the nitrile is best achieved using copper-hydride based systems under mild conditions. For the production of the high-value primary amine, a full hydrogenation using a robust catalyst like Raney® Nickel is effective. The key to achieving high selectivity and yield in the latter case is the use of ammonia as an additive to effectively suppress the formation of secondary amine byproducts. The protocols and mechanistic insights provided herein offer a reliable framework for researchers to successfully perform these valuable synthetic transformations.

References

  • Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes. Chemical Communications (RSC Publishing).

  • Highly Enantioselective Conjugate Reduction of β,β-Disubstituted α,β-Unsaturated Nitriles. Organic Letters.

  • Nickel Carbide Nanoparticle Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. Angewandte Chemie International Edition.

  • 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal.

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate.

  • Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. Ingenta Connect.

  • Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism. Journal of the American Chemical Society.

  • Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology.

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Inorganic Chemistry.

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂-Supported Palladium Catalyst under Continuous-Flow Conditions. Chemistry – An Asian Journal.

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.

  • Catalytic Reduction of Nitriles. ResearchGate.

  • Chemoselective hydrogenation of unsaturated nitriles to unsaturated primary amines: Conversion of cinnamonitrile on metal-supported catalysts. ResearchGate.

  • Chemoselective Hydrogenation of α,β-Unsaturated Nitriles. ResearchGate.

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing.

  • On the mechanism of catalytic hydrogenation of nitriles to amines over supported metal catalysts. Applied Catalysis A: General.

  • Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. New Journal of Chemistry (RSC Publishing).

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry.

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry (RSC Publishing).

  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal.

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 3,4-dihydro-2H-pyran-5-carbonitrile

Introduction: 3,4-dihydro-2H-pyran-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, prized for its role in creating more complex molecular architectures.[1] However,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 3,4-dihydro-2H-pyran-5-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, prized for its role in creating more complex molecular architectures.[1] However, its utility is critically dependent on its purity. The core structure contains an enol ether, a functional group known for its sensitivity to environmental conditions. This guide provides in-depth technical advice, troubleshooting workflows, and validated protocols to ensure the long-term stability of your material, preserving the integrity of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives regarding the stability and handling of 3,4-dihydro-2H-pyran-5-carbonitrile.

Q1: What are the ideal long-term storage conditions for this compound?

To prevent degradation, 3,4-dihydro-2H-pyran-5-carbonitrile must be stored with strict environmental controls. The primary goal is to mitigate exposure to acid, moisture, air, and light.

ParameterRecommended ConditionRationale & Consequence of Deviation
Temperature 0-8 °C [1]Lower temperatures slow the rate of potential degradation reactions. Storage at ambient temperature, especially above 30°C, can accelerate decomposition.[2]
Atmosphere Inert Gas (Argon or Nitrogen) [3][4]The compound is sensitive to air.[3][4] An inert atmosphere displaces oxygen, preventing oxidation, and more importantly, displaces ambient moisture.
Moisture Strictly Anhydrous The enol ether moiety is highly susceptible to acid-catalyzed hydrolysis. Atmospheric moisture can be sufficient to initiate this process, especially in the presence of trace acidic impurities.
Light Amber Vial / Protect from Light [3][5]The material is light-sensitive.[3][4] Exposure to UV light can provide the energy to initiate unwanted side reactions or polymerization.
Container Tightly Sealed, Chemically Resistant Glass A tight seal is crucial to prevent the ingress of moisture and air.[4][5][6] Proper grounding of containers is also necessary to avoid static discharge, as the parent compound is highly flammable.[3][6]
Q2: What makes 3,4-dihydro-2H-pyran-5-carbonitrile so sensitive to storage conditions?

The molecule's sensitivity stems from the enol ether functional group within the dihydropyran ring. Enol ethers are significantly more reactive than standard ethers and are readily hydrolyzed under acidic conditions.[7] The reaction can be catalyzed by even trace amounts of acid, which can be introduced from atmospheric CO₂ dissolving in water, or from impurities on glassware.

The degradation proceeds via acid-catalyzed hydrolysis, which involves the protonation of the carbon-carbon double bond, followed by the attack of water, leading to ring-opening.[8][9][10] This fundamentally alters the molecule, rendering it useless for its intended synthetic purpose.

Q3: What are the physical signs of degradation?

While the pure compound is typically a clear, colorless to light yellow liquid, degradation may not always present obvious visual cues.[1][2] However, you should be suspicious if you observe:

  • A significant darkening or change in color.

  • The formation of a precipitate or solid material.

  • A noticeable change in viscosity.

Crucially, the absence of these signs does not guarantee purity. The only definitive way to assess stability is through analytical chemistry.

Q4: If my sample has degraded, what is the likely product?

The primary degradation pathway is the acid-catalyzed hydrolysis and ring-opening of the dihydropyran structure. This would result in the formation of a linear aldehyde-containing compound. The nitrile group is generally more stable but could also be affected under more severe conditions.

Q5: How can I confirm the purity of my stored sample before starting an experiment?

It is best practice to verify the purity of the starting material if it has been in storage for an extended period or if you suspect degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A stability-indicating HPLC method can separate the parent compound from its degradation products.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for a quick structural integrity check. The disappearance of the characteristic vinyl proton signal from the enol ether and the appearance of new signals, such as an aldehyde proton (around 9-10 ppm), would be a clear indication of degradation.[12]

  • Gas Chromatography (GC): GC can also be used for purity assessment, particularly for volatile impurities.[12]

Section 2: Troubleshooting Guide

This guide provides a logical workflow for researchers who encounter unexpected experimental results and suspect starting material degradation.

Scenario: Your reaction is failing, yields are low, or you observe significant, unidentifiable byproducts in your crude analysis.

Workflow: Diagnosing Potential Starting Material Degradation

G cluster_0 start Unexpected Experimental Result (Low Yield, Byproducts) check_storage Step 1: Review Storage Conditions - Check log for temperature, atmosphere. - Note age of compound. start->check_storage visual_inspect Step 2: Visual Inspection - Color change? - Precipitate present? check_storage->visual_inspect analytical_confirm Step 3: Analytical Confirmation - Run ¹H NMR or HPLC. - Compare to reference spectrum. visual_inspect->analytical_confirm decision Is Degradation Confirmed? analytical_confirm->decision no_degradation Result: Starting Material is Likely Stable. Troubleshoot reaction parameters (reagents, conditions, etc.). decision->no_degradation No degradation_present Degradation Confirmed decision->degradation_present Yes purify Option A: Repurification (e.g., Distillation, Chromatography) Recommended for minor degradation only degradation_present->purify discard Option B: Discard and Reorder Safest option to ensure reliable results degradation_present->discard caption Fig 1. Troubleshooting workflow for suspected degradation.

Caption: Fig 1. Troubleshooting workflow for suspected degradation.

Section 3: Protocols and Methodologies

To ensure the highest quality of your starting material, follow these validated protocols.

Protocol 3.1: Recommended Long-Term Storage
  • Receiving: Upon receipt, immediately transfer the compound to a freezer or refrigerator rated for 0-8 °C. Do not store at room temperature.

  • Inerting: Before sealing for long-term storage, gently flush the headspace of the manufacturer's vial with a stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly cap the vial. For added protection, wrap the cap and neck of the vial with Parafilm® to create a secondary barrier against moisture and air.

  • Light Protection: Place the sealed vial inside a secondary opaque container or wrap it in aluminum foil to protect it from light.

  • Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions. Maintain a log for all users who access the material.

Protocol 3.2: Stability-Indicating HPLC Method (Example)

This protocol provides a general starting point for developing a method to assess purity. Optimization may be required.[13]

  • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 220 nm (or as determined by UV scan).

  • Procedure: Prepare a dilute solution of your compound in 50:50 water:acetonitrile. Analyze and look for the emergence of new peaks, which would indicate degradation products.

Protocol 3.3: Aliquoting Under Inert Atmosphere

To avoid compromising the entire stock, it is crucial to aliquot the required amount for an experiment under an inert atmosphere.

  • Allow the sealed container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

  • Establish a positive pressure of inert gas (argon or nitrogen) in the vial using a needle connected to a gas line and a second needle as an outlet.

  • Using a clean, dry syringe, withdraw the desired volume of the liquid.

  • Dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.

  • Re-flush the headspace of the stock vial with inert gas before tightly sealing and returning to cold storage.

Section 4: The Chemistry of Degradation

4.1: Mechanism of Acid-Catalyzed Hydrolysis

Understanding the degradation mechanism reinforces the importance of the storage protocols. The process is a classic example of acid-catalyzed hydrolysis of an enol ether.[7][10]

G cluster_0 Degradation Pathway node_A 3,4-dihydro-2H-pyran-5-carbonitrile node_B Protonation node_A->node_B + H⁺ node_C Oxonium Ion Intermediate (Resonance Stabilized) node_B->node_C node_D Nucleophilic Attack (H₂O) node_C->node_D node_E Hemiacetal Intermediate node_D->node_E node_F Proton Transfer & Ring Opening node_E->node_F node_G Degradation Product (Hydroxy-Aldehyde) node_F->node_G caption Fig 2. Stepwise mechanism of acid-catalyzed hydrolysis.

Caption: Fig 2. Stepwise mechanism of acid-catalyzed hydrolysis.

  • Protonation: A proton (H⁺) from an acidic source attacks the electron-rich double bond at the carbon atom not bonded to the ring oxygen.[8][10]

  • Formation of an Oxonium Ion: This creates a resonance-stabilized carbocation, an oxonium ion, which is highly electrophilic.[7][8]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom adjacent to the oxygen.

  • Ring Opening: Following a proton transfer, the ring opens to form a more stable, linear hydroxy-aldehyde derivative.[9][11] This new molecule has completely different chemical properties from the starting material.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for enol ether hydrolysis mechanism)
  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis of enol ethers. Retrieved from [Link]

  • Loba Chemie. (2016, May 31). 3,4-DIHYDRO-2H-PYRAN FOR SYNTHESIS MSDS. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Catalytic Enantioselective Hydrovinylation of Trialkylsilyloxy and Acetoxy 1,3-Dienes. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 14). Mechanism for hydrolysis of enol ether to aldehyde. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,4-dihydro-2H-pyran. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 10). SAFETY DATA SHEET - 3,4-Dihydro-2H-pyran. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3,4-Dihydro-2H-Pyran, 99%. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 28). Acid catalyzed hydrolysis of ester. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Retrieved from [Link]

  • MDPI. (2012, February 24). Computational Study on the Acid Catalyzed Reactions of Fluorine-Containing 2,4-Dialkoxy-3,4-dihydro-2H-pyrans with Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Lewis-acid catalyzed formation of dihydropyrans. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 3,4-dihydro-2H-pyran-5-carbonitrile. Retrieved from [Link]

  • DOI. (n.d.). Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Retrieved from [Link]

  • MDPI. (2024, November 7). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • Pennakem. (n.d.). 3,4-Dihydro-2H-pyran Dihydropyran. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • OECD Existing Chemicals Database. (2003, October 14). 3,4-DIHYDRO-2METHOXY-2H-PYRAM CAS N°: 4454-05-1. Retrieved from [Link]

  • Semantic Scholar. (2025, January 13). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of the in Vitro Metabolites of 3,4-Dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (ARQ 501; -Lapachone) in Whole Blood. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 3,4-Dihydro-2H-Pyran-5-Carbonitrile Extraction

Welcome to the advanced technical support and troubleshooting center for the extraction and isolation of 3,4-dihydro-2H-pyran-5-carbonitrile (DHP-5-CN) and its derivatives. This guide is designed for researchers and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting center for the extraction and isolation of 3,4-dihydro-2H-pyran-5-carbonitrile (DHP-5-CN) and its derivatives. This guide is designed for researchers and drug development professionals who require high-yield, high-purity recovery of this mixed-polarity intermediate from complex reaction mixtures.

Mechanistic Principles of DHP-5-CN Extraction

The extraction of 3,4-dihydro-2H-pyran-5-carbonitrile presents a unique physicochemical challenge due to its dual-polarity structure. The molecule consists of a lipophilic, acid-sensitive dihydropyran ring (an enol-ether derivative) and a highly polar, hydrogen-bond-accepting carbonitrile group.

The Causality of Solvent Selection: Choosing an extraction solvent requires balancing the dipole moment to solvate the nitrile group while maintaining high affinity for the hydrocarbon backbone. Furthermore, because the double bond in the 3,4-dihydro-2H-pyran ring is highly susceptible to acid-catalyzed hydration and ring-opening, the extraction environment must be strictly pH-controlled. Standard protocols utilize Ethyl Acetate (EtOAc) following a buffered aqueous quench[1], though greener alternatives like Cyclopentyl Methyl Ether (CPME) are increasingly preferred for their superior phase-separation kinetics[2].

Quantitative Solvent Optimization Matrix

To optimize your extraction, compare the thermodynamic and operational profiles of the most viable solvents below:

SolventPolarity IndexBoiling Point (°C)Water Solubility ( g/100 mL)Extraction EfficiencyEmulsion RiskEnvironmental Profile
Ethyl Acetate (EtOAc) 4.4778.3Very HighModerateStandard VOC
Cyclopentyl Methyl Ether (CPME) 2.51061.1HighLowGreen / Sustainable
Methyl tert-butyl ether (MTBE) 2.5554.8ModerateLowStandard VOC
Dichloromethane (DCM) 3.1401.3Very HighLowToxic / Halogenated

Self-Validating Extraction Protocol

This methodology employs a self-validating framework. Do not proceed to the next step unless the Validation Checkpoint confirms the success of the current operation.

Step 1: Buffered Reaction Quenching

  • Action: Cool the reaction mixture to 0–5 °C. Slowly add a saturated aqueous solution of Ammonium Chloride (NH₄Cl) to quench residual catalysts or bases.

  • Causality: Strong acids will protonate the enol-ether oxygen, triggering catastrophic ring-opening of the dihydropyran core. NH₄Cl provides a mild, buffered environment.

  • Validation Checkpoint: Test the aqueous phase with pH paper. The pH must read between 7.0 and 8.0 before proceeding.

Step 2: Solvent Partitioning

  • Action: Add 3–5 volumes of your chosen extraction solvent (e.g., 1[1] or2[2]). Agitate the separatory funnel vigorously, venting frequently to release pressure.

  • Validation Checkpoint: Allow the funnel to rest. A sharp, distinct phase boundary should form within 5 minutes. If an emulsion persists, refer to the Troubleshooting section.

Step 3: Phase Separation & Re-extraction

  • Action: Drain the lower aqueous phase. Re-extract the aqueous phase twice more with fresh solvent to ensure maximum recovery of the partially water-soluble nitrile compound.

  • Validation Checkpoint: Spot both the combined organic phase and the final aqueous phase on a TLC plate (visualize with UV and KMnO₄). The aqueous phase must show no UV-active spots corresponding to DHP-5-CN.

Step 4: Washing and Drying

  • Action: Wash the combined organic layers with brine (saturated NaCl) to remove bulk water. Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic layer and swirl[3].

  • Causality: Brine alters the osmotic pressure, pulling dissolved water out of the organic phase. Na₂SO₄ chemically binds the remaining trace water.

  • Validation Checkpoint: The Na₂SO₄ crystals must flow freely like "snow" at the bottom of the flask. If they clump together, water is still present; add more drying agent until free-flowing.

Step 5: Concentration

  • Action: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. Keep the water bath strictly below 40 °C.

  • Validation Checkpoint: Weigh the receiving flask periodically. Concentration is complete when the mass remains constant across two successive weighings.

Workflow Visualization

DHP_Extraction N1 Reaction Quench (Sat. NH4Cl, pH 7.5) N2 Solvent Addition (EtOAc or CPME) N1->N2 N3 Biphasic Separation (Separatory Funnel) N2->N3 N4 Aqueous Layer (Re-extract 2x) N3->N4 Bottom Phase N5 Organic Layer (Contains DHP-5-CN) N3->N5 Top Phase N4->N2 Recover Product N6 Wash & Dry (Brine, Na2SO4) N5->N6 N7 Concentration (Rotary Evaporator) N6->N7

Biphasic extraction workflow for 3,4-dihydro-2H-pyran-5-carbonitrile isolation.

Troubleshooting Guides & FAQs

Q: Why is my 3,4-dihydro-2H-pyran-5-carbonitrile degrading during the extraction process? A: This is almost always an issue of acid sensitivity. The 3,4-dihydro-2H-pyran ring contains an electron-rich double bond that acts as an enol ether. If your aqueous quench is too acidic (pH < 6), the double bond undergoes acid-catalyzed hydration, leading to ring-opening or polymerization. Solution: Ensure you are using a strictly buffered quench (like saturated NH₄Cl) and avoid acidic catalysts during purification[3]. If an acid catalyst was used in the synthesis, neutralize it completely with saturated NaHCO₃ prior to solvent extraction.

Q: I am experiencing severe emulsions when extracting with Ethyl Acetate. How do I resolve this? A: Emulsions in this system are typically caused by the mixed polarity of the DHP-5-CN molecule acting as a mild surfactant, combined with the relatively high water solubility of EtOAc (8.3 g/100 mL). Solution: Switch your extraction solvent to2[2]. CPME has a drastically lower water solubility (1.1 g/100 mL) and a distinct density profile that promotes rapid, sharp phase separation. Alternatively, if you must use EtOAc, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

Q: After rotary evaporation, NMR shows residual water in my product. How do I remove it without degrading the compound? A: Water can strongly hydrogen-bond to the carbonitrile group, making it persistent even under vacuum. Solution: Do not increase the temperature of the rotary evaporator bath, as thermal stress can degrade the compound. Instead, utilize3[3]. Add a small volume of dry toluene to your crude oil and re-evaporate. Toluene forms a low-boiling azeotrope with water, effectively stripping the residual moisture from your product under mild conditions.

Q: Can I use Dichloromethane (DCM) for this extraction? A: While DCM provides excellent extraction efficiency for mixed-polarity compounds, it is highly toxic and poses environmental disposal challenges. Furthermore, DCM forms the bottom layer in a separatory funnel, which can complicate continuous extraction workflows. We recommend EtOAc or CPME as safer, highly effective alternatives that maintain scientific integrity while adhering to modern green chemistry standards.

References

  • Title: Synthesis of Chiral 2,3-Dihydrofurans via One-pot Pd-Catalyzed Asymmetric Allylic Cycloaddition (Supporting Information)
  • Source: IRIS-AperTO (unito.it)
  • Title: Technical Support Center: Purification of 3,4-Dihydro-2H-Pyran Derivatives Source: Benchchem URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3,4-dihydro-2H-pyran-5-carbonitrile Synthesis

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of the Dihydropyran Scaffold The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry and natur...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its presence in a wide array of biologically active molecules, including antiviral agents like Zanamivir and Laninamivir, underscores its importance.[1] The functionalization of this core, particularly with a carbonitrile group at the 5-position, offers a versatile handle for further chemical transformations, making 3,4-dihydro-2H-pyran-5-carbonitrile a valuable building block in the synthesis of complex molecular architectures.[1]

This guide provides an in-depth analysis of a common synthetic route to 3,4-dihydro-2H-pyran-5-carbonitrile, focusing on the critical aspect of spectroscopic validation to ensure the structural integrity and purity of the synthesized compound. We will also compare this method with a notable alternative, providing a comprehensive overview for researchers in the field.

Synthesis Methodology: A Hetero-Diels-Alder Approach

One of the most robust and widely employed methods for the synthesis of dihydropyrans is the hetero-Diels-Alder reaction.[2] This [4+2] cycloaddition offers a convergent and often stereoselective route to the dihydropyran core. For the synthesis of 3,4-dihydro-2H-pyran-5-carbonitrile, a common strategy involves the reaction of an electron-rich alkene with an α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of 3,4-dihydro-2H-pyran-5-carbonitrile
  • Reactant Preparation: To a solution of acrolein (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C is added a Lewis acid catalyst, for example, zinc chloride (ZnCl₂ - 0.1 eq).

  • Dienophile Addition: Acrylonitrile (1.1 eq) is then added dropwise to the cooled solution.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 3,4-dihydro-2H-pyran-5-carbonitrile.

Reaction Mechanism

The underlying mechanism of this hetero-Diels-Alder reaction is a concerted pericyclic process. The Lewis acid catalyst coordinates to the carbonyl oxygen of the acrolein, lowering the LUMO energy of the diene and accelerating the reaction with the HOMO of the acrylonitrile (the dienophile).

hetero_diels_alder acrolein Acrolein activated_complex Activated Complex acrolein->activated_complex acrylonitrile Acrylonitrile acrylonitrile->activated_complex lewis_acid ZnCl₂ (Lewis Acid) lewis_acid->activated_complex catalyzes product 3,4-dihydro-2H-pyran-5-carbonitrile activated_complex->product [4+2] Cycloaddition

Caption: Hetero-Diels-Alder synthesis of 3,4-dihydro-2H-pyran-5-carbonitrile.

Spectroscopic Validation: Confirming Structure and Purity

Rigorous spectroscopic analysis is paramount to confirm the successful synthesis of the target molecule and to assess its purity. The following sections detail the expected spectroscopic data for 3,4-dihydro-2H-pyran-5-carbonitrile.

Spectroscopic Analysis Workflow

The following workflow ensures a comprehensive and systematic validation of the synthesized compound.

spectroscopic_workflow synthesis Synthesized Product nmr ¹H & ¹³C NMR synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir ms Mass Spectrometry (MS) synthesis->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis final_product Validated Product data_analysis->final_product

Caption: Workflow for the spectroscopic validation of the synthesized product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the electronic environment of the hydrogen atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~6.8Singlet1HH-6
~4.3Triplet2HH-2
~2.5Multiplet2HH-3
~2.3Multiplet2HH-4

Note: Predicted values are based on analogous structures and may vary slightly based on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.[3]

Predicted Chemical Shift (δ, ppm) Assignment
~145C-6
~118CN (Nitrile Carbon)
~105C-5
~65C-2
~25C-3
~22C-4

Note: Predicted values are based on analogous structures and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Frequency (cm⁻¹) Functional Group
~2220C≡N (Nitrile)
~1650C=C (Alkene)
~1250C-O (Ether)
~2900-3000C-H (Aliphatic)

Note: The NIST WebBook provides reference spectra for the related compound 3,4-dihydro-2H-pyran, which can be a useful comparison for the pyran ring vibrations.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Assignment
109.13[M]⁺ (Molecular Ion)
80.09[M - HCN]⁺
54.05[M - C₂H₃O]⁺

Note: The molecular formula of 3,4-dihydro-2H-pyran-5-carbonitrile is C₆H₇NO, with a molecular weight of 109.128 g/mol .[6] The fragmentation pattern can be compared to the NIST mass spectrum of 3,4-dihydro-2H-pyran to identify fragments corresponding to the dihydropyran ring.[7]

Comparison with an Alternative Synthetic Route: Prins Cyclization

While the hetero-Diels-Alder reaction is a powerful tool, other methods for dihydropyran synthesis exist. The Prins cyclization, for instance, is another classic and effective method.[2]

Overview of the Prins Cyclization

The Prins cyclization involves the acid-catalyzed reaction of an alkene with a carbonyl compound. For the synthesis of a dihydropyran derivative, a homoallylic alcohol can react with an aldehyde.

synthetic_comparison hda Hetero-Diels-Alder hda_yield Good to Excellent Yields hda->hda_yield hda_stereo Often Stereoselective hda->hda_stereo hda_conditions Mild Conditions hda->hda_conditions prins Prins Cyclization prins_yield Variable Yields prins->prins_yield prins_stereo Stereoselectivity can be challenging prins->prins_stereo prins_conditions Requires Acid Catalyst prins->prins_conditions

Caption: Comparison of Hetero-Diels-Alder and Prins Cyclization for dihydropyran synthesis.

Comparative Analysis
Parameter Hetero-Diels-Alder Prins Cyclization
Reagents Alkene, α,β-unsaturated carbonylHomoallylic alcohol, aldehyde
Catalyst Lewis or Brønsted acid (optional)Brønsted or Lewis acid
Yield Generally good to excellentCan be variable, sometimes moderate
Stereoselectivity Often high due to concerted mechanismCan be difficult to control
Atom Economy High (cycloaddition)Can be lower due to potential side reactions
Scope BroadBroad, but can be limited by substrate stability

Conclusion: A Validated Pathway to a Versatile Building Block

The synthesis of 3,4-dihydro-2H-pyran-5-carbonitrile via a hetero-Diels-Alder reaction provides an efficient and reliable route to this valuable synthetic intermediate. The cornerstone of this process is the meticulous spectroscopic validation of the final product. Through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, the identity, structure, and purity of the synthesized compound can be unequivocally confirmed. While alternative methods like the Prins cyclization offer different approaches, the hetero-Diels-Alder reaction often presents advantages in terms of yield and stereocontrol. This guide provides the necessary framework for researchers to confidently synthesize and validate this important chemical entity, paving the way for its application in the development of novel therapeutics and complex molecules.

References

  • (2R,4S)-2-( Isobutoxy)-6-phenyl-4-( 4'-nitrophenyl)-3,4-dihydro-2H-pyran-5-carbonitrile. SpectraBase. [Link]

  • A versatile strategy for the synthesis of 2,6-disubstituted dihydropyranones. National Institutes of Health. [Link]

  • 3,4-dihydro-2H-pyran-5-carbonitrile - Chemical Synthesis Database. ChemSynthesis. [Link]

  • 4,6-Diphenyl-2-hydroxy-3,4-dihydro-2H-pyrane-5-carbonitrile. SpectraBase. [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. National Institutes of Health. [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. [Link]

  • One-Pot Synthesis of Dihydropyrans via CO2 Reduction and Domino Knoevenagel/oxa-Diels–Alder Reactions. ACS Publications. [Link]

  • Traditional synthetic approaches of dihydropyran compounds. ResearchGate. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • 2H-Pyran, 3,4-dihydro- - NIST WebBook. NIST. [Link]

  • 2H-Pyran, 3,4-dihydro- - NIST WebBook. NIST. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health. [Link]

  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal. [Link]

  • 2H-Pyran-6-carbonitrile, 2-ethoxy-3,4-dihydro-. SpectraBase. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4- carboxamides through an unusual regiospecific quasi- hydrolysis. Beilstein Journals. [Link]

  • 3,4-dihydro-2H-pyran | C5H8O - PubChem. PubChem. [Link]

  • ¹H and ¹³C NMR chemical shifts of 5a. ResearchGate. [Link]

  • 2H-Pyran, 3,4-dihydro- - NIST WebBook. NIST. [Link]

  • Intermediate (2) Problem #2 - WebSpectra. UCLA Chemistry. [Link]

  • 2H-Pyran, 3,4-dihydro- - NIST WebBook. NIST. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Dihydropyran Nitriles

In the landscape of modern drug discovery and organic synthesis, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, derivatives of 3,4-dihydro-2H-pyran are of significant interest...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, derivatives of 3,4-dihydro-2H-pyran are of significant interest due to their presence in numerous biologically active molecules and natural products.[1][2] This guide provides an in-depth analysis of the electron ionization mass spectrometry (EIMS) fragmentation pattern of 3,4-dihydro-2H-pyran-5-carbonitrile, a representative member of this class. By comparing its fragmentation behavior with that of the parent compound, 3,4-dihydro-2H-pyran, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing similar structures.

Experimental & Theoretical Framework

The data and interpretations presented herein are based on established principles of mass spectrometry and supported by findings from referenced literature on related compounds.[3][4][5] The proposed fragmentation patterns are derived from a logical application of fragmentation rules for heterocyclic systems and nitriles.

Experimental Protocol: Electron Ionization Mass Spectrometry (EIMS)

A standard EIMS protocol, suitable for the analysis of 3,4-dihydro-2H-pyran-5-carbonitrile and its analogues, is outlined below. This protocol is designed to ensure reproducible and high-quality data.

  • Sample Introduction: The analyte is introduced into the ion source via a gas chromatograph (GC) to ensure sample purity and to separate it from any residual solvents or impurities.

  • Ionization: Electron ionization is performed at a standard energy of 70 eV. This energy level is sufficient to induce fragmentation and generate a characteristic mass spectrum, while also being a standard for library matching.[6][7]

  • Mass Analysis: A quadrupole mass filter is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Acquisition: The mass spectrum is recorded over a typical m/z range of 10 to 200 to capture the molecular ion and all significant fragment ions.

Fragmentation Analysis of 3,4-dihydro-2H-pyran-5-carbonitrile

The molecular formula of 3,4-dihydro-2H-pyran-5-carbonitrile is C₆H₇NO, with a molecular weight of 109.13 g/mol .[8] The proposed fragmentation pattern is detailed in the table below and visualized in the accompanying diagram.

m/z Proposed Fragment Ion Plausible Neutral Loss Fragmentation Pathway
109[C₆H₇NO]⁺•-Molecular Ion
80[C₅H₆N]⁺•CHOLoss of a formyl radical from the pyran ring.
67[C₄H₅N]⁺•C₂H₂ORetro-Diels-Alder (rDA) reaction, a characteristic fragmentation of cyclic ethers.[5]
54[C₄H₆]⁺•HCN, COComplex rearrangement and loss of hydrogen cyanide and carbon monoxide.
53[C₄H₅]⁺H, HCN, COLoss of a hydrogen radical from the m/z 54 fragment.
41[C₃H₅]⁺C₃H₂NOCleavage of the pyran ring.
39[C₃H₃]⁺H₂, C₃H₂NOLoss of H₂ from the m/z 41 fragment.
Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways for 3,4-dihydro-2H-pyran-5-carbonitrile.

fragmentation_pathway M [C₆H₇NO]⁺• m/z = 109 F80 [C₅H₆N]⁺ m/z = 80 M->F80 - •CHO F67 [C₄H₅N]⁺• m/z = 67 M->F67 - C₂H₂O (rDA) F41 [C₃H₅]⁺ m/z = 41 M->F41 - C₃H₂NO F54 [C₄H₆]⁺• m/z = 54 F67->F54 - HCN F53 [C₄H₅]⁺ m/z = 53 F54->F53 - H• F39 [C₃H₃]⁺ m/z = 39 F41->F39 - H₂

Caption: Proposed fragmentation of 3,4-dihydro-2H-pyran-5-carbonitrile.

Comparative Analysis: 3,4-dihydro-2H-pyran vs. 3,4-dihydro-2H-pyran-5-carbonitrile

To understand the influence of the nitrile group on the fragmentation pattern, we compare the mass spectrum of the target molecule with that of 3,4-dihydro-2H-pyran (DHP). DHP has a molecular formula of C₅H₈O and a molecular weight of 84.12 g/mol .[9]

m/z 3,4-dihydro-2H-pyran-5-carbonitrile 3,4-dihydro-2H-pyran Key Differences & Rationale
Molecular Ion 10984The difference of 25 mass units corresponds to the replacement of a hydrogen atom with a cyano group (-CN).
Major Fragments 80, 67, 54, 53, 41, 3956, 55, 43, 41, 39The presence of the nitrogen atom in the nitrile-containing compound leads to nitrogen-containing fragments (e.g., m/z 80, 67). The retro-Diels-Alder fragmentation is a common pathway for both, but the resulting fragment ions differ in mass due to the nitrile group.

The fragmentation of DHP is well-documented and proceeds through pathways such as the loss of a methyl radical followed by ethylene loss, or through a retro-Diels-Alder reaction.[3][4][5] The presence of the electron-withdrawing nitrile group in 3,4-dihydro-2H-pyran-5-carbonitrile is expected to influence the stability of the resulting fragment ions, leading to a different set of abundant peaks in the mass spectrum.

Comparative Workflow Visualization

The following diagram outlines a comparative workflow for the analysis of these two compounds.

comparative_workflow cluster_0 Compound A: 3,4-dihydro-2H-pyran-5-carbonitrile cluster_1 Compound B: 3,4-dihydro-2H-pyran A_Sample Sample Introduction (GC) A_Ionization EIMS (70 eV) A_Sample->A_Ionization A_Analysis Mass Analysis (Quadrupole) A_Ionization->A_Analysis A_Spectrum Mass Spectrum A (m/z 109, 80, 67...) A_Analysis->A_Spectrum Comparison Comparative Analysis A_Spectrum->Comparison B_Sample Sample Introduction (GC) B_Ionization EIMS (70 eV) B_Sample->B_Ionization B_Analysis Mass Analysis (Quadrupole) B_Ionization->B_Analysis B_Spectrum Mass Spectrum B (m/z 84, 56, 55...) B_Analysis->B_Spectrum B_Spectrum->Comparison Interpretation Structural Elucidation & Mechanistic Insights Comparison->Interpretation

Caption: Workflow for comparative mass spectrometric analysis.

Conclusion

The fragmentation pattern of 3,4-dihydro-2H-pyran-5-carbonitrile is a unique fingerprint that can be used for its unambiguous identification. By understanding the fundamental fragmentation mechanisms of the dihydropyran ring and the influence of the nitrile substituent, researchers can confidently interpret the mass spectra of this and related compounds. This comparative guide serves as a valuable resource for those working in the fields of synthetic chemistry, drug discovery, and analytical sciences, enabling more efficient and accurate structural characterization of novel molecules.

References

  • Chemical Synthesis Database. (2025, May 20). 3,4-dihydro-2H-pyran-5-carbonitrile.
  • The Journal of Chemical Physics. (2024, August 9). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. AIP Publishing.
  • PMC. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems.
  • NIST WebBook. 2H-Pyran, 3,4-dihydro-.
  • SpectraBase. 2H-Pyran-6-carbonitrile, 2-ethoxy-3,4-dihydro-.
  • Beilstein Journals. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4- carboxamides through an unusual regiospecific quasi- hydrolysis.
  • MOST Wiedzy. (2024, August 9). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran.
  • ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • EThOS. (2015, November 19). Fragmentation and rearrangement in nitrogen heterocyclic chemistry.
  • PMC. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids.
  • PMC. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
  • ResearchGate. Synthetic and mass spectral fragmentation studies on trisubstituted 2H-pyran- 2-ones and comparative ElMS behaviour of biologica.
  • YouTube. (2022, June 26). Electron impact ionization | ionization techniques in mass spectrometry.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans.
  • ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines.
  • ResearchGate. The formation of unsaturated groups by heterolytic fragmentation.
  • Benchchem. Spectroscopic Profile of Dihydro-2H-pyran-3(4H)-one: A Technical Guide.
  • ResearchGate. Nitrile synthesis via fragmentation. a) Racemic strategies and their....
  • PubMed. (2002, May 31). Unsaturated nitriles: stereoselective MgO eliminations.
  • ResearchGate. (2026, January 7). Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group.
  • PubChem. 3,6-dihydro-2H-pyran-4-carbonitrile.
  • ACS Publications. Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

Sources

Validation

A Comparative Guide to Nitrile Heterocycles in Catalysis: Unveiling the Potential of 3,4-Dihydro-2H-pyran-5-carbonitrile

Introduction: The Expanding Role of Nitrile Heterocycles in Modern Catalysis In the landscape of contemporary organic synthesis, the pursuit of efficient and selective catalytic systems is paramount. Nitrile-containing h...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Role of Nitrile Heterocycles in Modern Catalysis

In the landscape of contemporary organic synthesis, the pursuit of efficient and selective catalytic systems is paramount. Nitrile-containing heterocycles have emerged as a versatile class of molecules, finding application not only as valuable synthetic intermediates but also as key components of sophisticated catalysts.[1][2] The unique electronic properties of the nitrile group, characterized by its sp-hybridized nitrogen and carbon atoms, impart a distinct reactivity profile that can be harnessed for catalytic activation.[3] This guide provides a comparative analysis of 3,4-dihydro-2H-pyran-5-carbonitrile and its analogues against other prominent nitrile-containing heterocycles, such as cyanopyridines and cyanopyrrolidines, in the context of organocatalysis. By examining their performance in benchmark reactions and delving into the mechanistic underpinnings of their catalytic activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide their catalyst selection and experimental design.

The Dihydropyran Carbonitrile Scaffold: A Rising Star in Organocatalysis

The 3,4-dihydro-2H-pyran framework is a privileged scaffold found in numerous natural products and biologically active molecules.[4][5] The incorporation of a nitrile group at the 5-position introduces a key functional handle that can modulate the electronic and steric properties of the molecule, making it an intriguing candidate for applications in catalysis. While direct catalytic applications of 3,4-dihydro-2H-pyran-5-carbonitrile are an emerging area of research, the broader class of dihydropyran carbonitriles has shown significant promise, particularly in N-heterocyclic carbene (NHC) and amine-catalyzed reactions.[4][6]

Synthesis of Dihydropyran Carbonitrile Derivatives

The synthesis of functionalized dihydropyran carbonitriles can be achieved through various multicomponent reactions. A common and efficient method involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound.[7][8]

Figure 1: General workflow for the synthesis of 2-amino-3-cyano-4H-pyrans.

Comparative Analysis: Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of C-C bond formation and serves as an excellent benchmark for evaluating the performance of organocatalysts.[9][10] In this section, we compare the catalytic efficacy of dihydropyran-derived scaffolds with that of cyanopyridine and pyrrolidine-based catalysts in the Michael addition of ketones or aldehydes to nitroolefins.

Catalyst ArchetypeRepresentative ReactionCatalyst Loading (mol%)Time (h)Yield (%)d.r. (syn:anti)e.e. (%)Reference
Dihydropyran Derivative Michael addition of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides512up to 98-up to >99[11][12]
Cyanopyridine Derivative Asymmetric Michael addition of 1,3-dicarbonyls to nitroolefins (conceptual)10-20 (typical)24-72 (typical)Moderate to HighVariableModerate to High[2]
Chiral Pyrrolidine Catalyst Michael addition of cyclohexanone to β-nitrostyrene10969595:520[9]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole Michael addition of cyclohexanone to β-nitrostyrene10249990:1099[13]

Note: The data for the dihydropyran derivative is for a Michael addition leading to a dihydropyran product, catalyzed by a chiral metal complex, highlighting the utility of the dihydropyran scaffold in asymmetric synthesis. The data for cyanopyridine is conceptual as a direct comparative study was not found; typical ranges are provided based on related organocatalytic reactions. The pyrrolidine catalysts showcase the performance of well-established nitrogen heterocycles in this reaction.

Mechanistic Insights: The Interplay of Steric and Electronic Effects

The observed differences in catalytic performance can be attributed to a combination of steric and electronic factors inherent to each heterocyclic scaffold.[14][15][16]

The Role of the Nitrile Group

The nitrile group plays a multifaceted role in catalysis. Its electron-withdrawing nature can activate adjacent parts of the molecule towards nucleophilic attack.[17][18] In the context of organocatalysis, the nitrogen lone pair, residing in an sp-hybridized orbital, is a weak Lewis base.[3] This weak basicity can be advantageous in preventing catalyst inhibition through strong binding to reaction intermediates or metal centers.

Heterocyclic Scaffold: A Platform for Chirality and Reactivity Tuning

The heterocyclic ring serves as a rigid scaffold for positioning chiral elements and other functional groups that influence the stereochemical outcome of the reaction.

  • Dihydropyran: The dihydropyran ring, with its non-planar conformation, can create a well-defined chiral pocket around the active site. The oxygen heteroatom can also participate in hydrogen bonding interactions, further organizing the transition state.

  • Pyridine: The planar and aromatic nature of the pyridine ring offers a different steric environment. The nitrogen atom in pyridine is sp2-hybridized, making it more basic than the sp-hybridized nitrogen of the nitrile group but less basic than the sp3-hybridized nitrogen in pyrrolidine.[5][19][20] This intermediate basicity can be beneficial in certain catalytic cycles.

  • Pyrrolidine: The saturated and non-planar pyrrolidine ring is a cornerstone of many successful organocatalysts.[21][22][23] The sp3-hybridized nitrogen is a strong Lewis base, readily forming enamine intermediates with carbonyl compounds, which is a key step in many organocatalytic transformations.[24]

Figure 2: Generalized enamine catalytic cycle for pyrrolidine-based organocatalysts in a Michael addition.

Detailed Experimental Protocols

For the practical application of the concepts discussed, detailed experimental procedures are indispensable.

Protocol 1: Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives[7][25]

This protocol describes a general procedure for the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives.

Materials:

  • Aromatic aldehyde (0.5 mmol)

  • Malononitrile (0.5 mmol, 0.033 g)

  • Ethyl acetoacetate (0.5 mmol, 0.06 mL)

  • Ethanol (5 mL)

  • 25% Ammonia solution (2.1 mmol, 0.20 mL)

Procedure:

  • To a stirred mixture of the aromatic aldehyde and malononitrile in ethanol, add ethyl acetoacetate and the ammonia solution.

  • Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the solid product.

  • Once the reaction is complete (typically within minutes to a few hours), filter the precipitated solid.

  • Wash the solid with water and then recrystallize from ethanol to afford the pure 2-amino-3-cyano-4H-pyran derivative.

Protocol 2: Asymmetric Michael Addition of a Ketone to a Nitroolefin using a Chiral Pyrrolidine-Based Organocatalyst[9][26]

This protocol provides a representative procedure for a benchmark organocatalytic Michael addition.

Materials:

  • Nitroolefin (e.g., trans-β-nitrostyrene) (1.0 mmol)

  • Ketone (e.g., cyclohexanone) (5.0 mmol)

  • Chiral pyrrolidine-based organocatalyst (e.g., L-proline) (0.1 mmol, 10 mol%)

  • Solvent (e.g., DMSO, CH2Cl2) (2.0 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous Na2SO4

Procedure:

  • Prepare a solution of the nitroolefin and the ketone in the chosen solvent.

  • Add the chiral organocatalyst to the mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 24-96 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the chiral Michael adduct.

Conclusion and Future Outlook

The comparative analysis of nitrile-containing heterocycles in catalysis reveals a rich and diverse landscape of reactivity. While pyrrolidine-based catalysts are well-established for their high efficacy in enamine catalysis, the emerging potential of dihydropyran carbonitriles offers exciting new avenues for catalyst design. The unique conformational constraints and electronic properties of the dihydropyran scaffold, coupled with the versatile chemistry of the nitrile group, position these molecules as promising candidates for the development of novel organocatalysts.

Future research in this area will likely focus on the synthesis of a broader range of chiral dihydropyran carbonitrile derivatives and their systematic evaluation in a variety of asymmetric transformations. A deeper understanding of the interplay between the heterocyclic core, the nitrile functionality, and the reaction mechanism, aided by computational studies, will be crucial for the rational design of next-generation catalysts with enhanced performance. The continued exploration of these fascinating molecules holds the key to unlocking new and more efficient synthetic routes to valuable chiral compounds for the pharmaceutical and agrochemical industries.

References

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. PMC. [Link]

  • Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides: implication for an unsaturated carbon-carbon bond binding domain of the amidase. PubMed. [Link]

  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. Growing Science. [Link]

  • Structure and Reactivity of Nitriles. AK Lectures. [Link]

  • Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters - ACS Publications. [Link]

  • Electronic, steric and catalytic properties of N-heterocyclic carbene rhodium(i) complexes linked to (metallo)porphyrins. Chemical Communications (RSC Publishing). [Link]

  • Full Reaction Mechanism of Nitrile Hydratase: A Cyclic Intermediate and an Unexpected Disulfide Switch. Inorganic Chemistry - ACS Publications. [Link]

  • Photocatalytic streamlined dual-functional group transfer from cyanopyridine to internal alkynes. PMC. [Link]

  • Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Enantioselective Synthesis of 3,4-Dihydropyran Derivatives via Organocatalytic Michael Reaction of α,β-Unsaturated Enones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Optimization of Conditions for the Asymmetric Michael Addition of... ResearchGate. [Link]

  • Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. PMC. [Link]

  • (PDF) A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. ResearchGate. [Link]

  • On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. [Link]

  • Electronic and Steric Parameters of 76 N-Heterocyclic Carbenes in Ni(CO)3(NHC). ResearchGate. [Link]

  • Brönsted Basicities and Nucleophilicities of N-Heterocyclic Olefins in Solution: N-Heterocyclic Carbene versus N-Heterocyclic Olefin. Which Is More Basic, and Which Is More Nucleophilic?. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. DOI. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. ResearchGate. [Link]

  • Enantioselective synthesis of 3,4-dihydropyran derivatives via a Michael addition reaction catalysed by chiral pybox–diph–Zn(ii) complex. RSC Publishing. [Link]

  • Nonoxidovanadium(IV) Complex-Catalyzed Synthesis of 2-Amino-3-cyano-4H-pyrans/4H-chromenes, Biscoumarins, and Xanthenes under Green Conditions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. [Link]

  • (PDF) Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Remarkable Electronic and Steric Effects in the Nitrile Biotransformations for the Preparation of Enantiopure Functionalized Carboxylic Acids and Amides: Implication for an Unsaturated Carbon−Carbon Bond Binding Domain of the Amidase. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling. Green Chemistry (RSC Publishing). [Link]

  • Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. ETH Library. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. Vide Leaf. [Link]

  • Functionalized Chiral Ionic Liquids as Highly Efficient Asymmetric Organocatalysts for Michael Addition to Nitroolefins. Organic Chemistry Portal. [Link]

  • Amines and Heterocycles. Cengage. [Link]

  • Heterocyclic Chemistry. Mansoura University. [Link]

  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. acgpubs.org. [Link]

  • Remarkable electronic and steric effects in the nitrile biotransformations for the preparation of enantiopure functionalized carboxylic acids and amides: implication for an unsaturated carbon-carbon bond binding domain of the amidase. PubMed. [Link]

  • Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Publications. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]

  • N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. research.chalmers.se. [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. mdpi.com. [Link]

  • 23.1: Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

  • (PDF) Catalytic, Enantioselective Michael Addition Reactions. ResearchGate. [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journals. [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. [Link]

  • A review: Biological activities of novel cyanopyridine derivatives. PubMed. [Link]

  • Recent advances in asymmetric synthesis of pyrrolidine-based organocatalysts and their application: A 15-year update. ResearchGate. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. [Link]

  • l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins. The Journal of Organic Chemistry - ACS Publications. [Link]

  • N‐Heterocyclic Carbene‐Catalyzed Atroposelective Annulation for Access to Thiazine Derivatives with C−N Axial Chirality. DR-NTU. [Link]

  • Resin-immobilized pyrrolidine-based chiral organocatalysts for asymmetric Michael additions of ketones and aldehydes to nitroolefins. RSC Publishing. [Link]

Sources

Comparative

Benchmarking Catalytic Efficiency in the Asymmetric Synthesis of 3,4-Dihydro-2H-pyran-5-carbonitriles

Introduction and Strategic Context The 3,4-dihydro-2H-pyran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting robust antioxidant, anticancer, and antibacterial pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The 3,4-dihydro-2H-pyran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules exhibiting robust antioxidant, anticancer, and antibacterial properties. Specifically, the asymmetric construction of 3,4-dihydro-2H-pyran-5-carbonitriles presents a unique synthetic challenge: establishing multiple contiguous stereocenters while managing the thermodynamic instability of acyclic precursors.

Historically, accessing these chiral heterocycles required multi-step syntheses with heavy reliance on chiral pool starting materials. Today, the benchmark for catalytic efficiency is defined by one-pot tandem cascade reactions —specifically, tandem Michael addition/Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR)-ATH cascades.

As a Senior Application Scientist, evaluating these catalytic systems requires looking beyond isolated yields. True catalytic efficiency is benchmarked by enantiomeric excess (ee), diastereomeric ratio (dr), turnover frequency (TOF), and the ability of the catalyst to control the reaction trajectory toward spontaneous cyclization.

Mechanistic Pathways: Directing the Cascade

To benchmark these catalysts, we must first understand the causality of the cascade design. Isolating intermediate γ -keto malononitriles often leads to degradation or epimerization. Modern catalytic systems bypass this by pairing a reduction step with an immediate, thermodynamically driven cyclization.

The diagram below illustrates the two primary benchmarking pathways: the Tandem Michael/ATH Pathway [1] and the DKR-ATH Pathway [2].

G cluster_0 Tandem Michael / ATH Pathway cluster_1 DKR-ATH Pathway A1 Enone + Malononitrile A2 Michael Adduct (γ-Keto Malononitrile) A1->A2 Base/Catalyst A3 Chiral γ-Hydroxy Malononitrile A2->A3 Ru-ATH (HCOOH/Et₃N) Final Chiral 3,4-dihydro-2H-pyran-5-carbonitrile A3->Final Spontaneous Cyclization B1 Racemic α-Aryl-γ-Keto Malononitriles B2 Dynamic Kinetic Resolution (DKR) B1->B2 In situ Racemization B3 Enantioenriched γ-Hydroxy Malononitrile B2->B3 Ru/Rh-ATH (HCOOH/Et₃N) B3->Final Spontaneous Cyclization

Fig 1: Reaction pathways for chiral 3,4-dihydro-2H-pyran-5-carbonitriles via ATH and DKR-ATH.

Benchmarking Catalytic Systems

When comparing alternatives for the synthesis of 3,4-dihydro-2H-pyran-5-carbonitriles, three primary catalytic architectures dominate the field.

A. Bifunctional Noyori-Ikariya Ru Catalysts (e.g., Ru-TsDPEN)
  • Mechanism & Causality: These catalysts operate via a classic outer-sphere mechanism. The basic amine on the TsDPEN ligand deprotonates formic acid, delivering a hydride to the ketone while simultaneously transferring a proton to the oxygen.

  • Performance: Highly effective for standard Michael/ATH cascades. However, when applied to α -substituted substrates, they often yield moderate diastereoselectivity due to rotational freedom in the transition state [1].

B. Tethered Rhodium/Ruthenium Catalysts
  • Mechanism & Causality: By tethering the η6 -arene to the chiral diamine ligand, the catalyst is forced into a highly rigid conformation. This restricted chiral pocket dictates a much tighter transition state during hydride transfer.

  • Performance: This is the current gold standard for the DKR-ATH cascade . The tethered Rh-catalyst achieves near-perfect enantio- and diastereoselectivity (>99% ee, >99:1 dr) because the rigid pocket perfectly discriminates between the rapidly equilibrating enantiomers of the racemic starting material [3].

C. Prolinol Ether Organocatalysts
  • Mechanism & Causality: Operating via iminium-enamine activation, these metal-free catalysts promote domino Michael-acetalization reactions.

  • Performance: While environmentally benign (avoiding transition metals), they suffer in catalytic efficiency. They typically require high catalyst loadings (10–20 mol%) and often produce equimolar mixtures of epimeric hemiacetals that require subsequent oxidation to yield the desired pyranones.

Quantitative Performance Data

The following table synthesizes experimental benchmarking data across the three dominant catalytic systems.

Catalyst SystemReaction PathwayCatalyst LoadingYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Ref
Bifunctional Ru (Mesitylene) Tandem Michael/ATH1.0 mol%85–95%Up to 96%N/A (Single stereocenter)[1]
RuCl[(S,S)-TsDPEN] DKR-ATH Cascade1.0 mol%88–96%Up to 99%Up to 98:2[2]
Tethered Rh-TsDPEN DKR-ATH Cascade1.0 mol%94–98%>99%>99:1[3]
Prolinol Ether (Organocatalyst) Domino Michael-Acetalization20.0 mol%70–85%86–96%Epimeric mixturesN/A

Standardized Experimental Protocol: DKR-ATH Cascade

To ensure reproducibility, the following protocol outlines a self-validating system for the synthesis of chiral 3,4-dihydro-2H-pyran-5-carbonitriles using a tethered Rh or Ru catalyst. Every step is designed with specific mechanistic causality to prevent catalyst deactivation and ensure high stereocontrol.

Step 1: Catalyst Activation and System Purging
  • Procedure: In a flame-dried Schlenk tube, add 1.0 mol% of the tethered Rh-TsDPEN catalyst. Evacuate the vessel and backfill with ultra-high purity Argon (repeat 3x).

  • Causality: Transition-metal hydride intermediates are highly susceptible to aerobic oxidation. Strict anaerobic conditions ensure the catalyst remains in its active reduced cycle, preventing premature turnover failure.

Step 2: Substrate and Solvent Introduction
  • Procedure: Add the racemic α -aryl- γ -keto malononitrile (1.0 equiv) followed by anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Stir at 25°C until homogeneous.

  • Causality: DCM provides optimal solubility for the organic substrates without coordinating to the metal center. Coordinating solvents (like acetonitrile) would compete with the substrate for the active catalytic site, severely depressing the reaction rate.

Step 3: Initiation via Hydrogen Donor Addition
  • Procedure: Dropwise, add a pre-mixed azeotropic solution of HCOOH/Et₃N (5:2 molar ratio, 5.0 equiv).

  • Causality: This is the critical DKR control step. Formic acid serves as the stoichiometric hydrogen donor. Triethylamine plays a dual role: it establishes a buffered environment to stabilize the metal-hydride and actively promotes the in situ enolization (racemization) of the α -stereocenter. If the racemization rate does not exceed the hydrogenation rate, the DKR will fail, resulting in low dr.

Step 4: Reaction Monitoring (Self-Validation Checkpoint)
  • Procedure: Monitor the reaction via TLC (Hexane/EtOAc 3:1) and GC-MS.

  • Validation: Look for the complete disappearance of the acyclic ketone mass and the emergence of the cyclized pyran mass. The intermediate γ -hydroxy malononitrile is thermodynamically driven to spontaneously cyclize. If the acyclic alcohol accumulates, it indicates insufficient acid catalysis for the final cyclization step, requiring a slight adjustment to the HCOOH ratio.

Step 5: Quenching and Stereochemical Validation
  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify via flash column chromatography.

  • Validation: Determine enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10, 1.0 mL/min). A single major peak validates the efficiency of the tethered catalyst's rigid chiral pocket.

References

  • Highly enantioselective synthesis of chiral 3,4-dihydro-2H-pyran-5-carbonitrile via tandem Michael addition/asymmetric transfer hydrogenation/cyclization reactions catalyzed by a bifunctional Noyori-Ikariya type catalyst Source: Molecular Catalysis URL:[Link]

  • A dynamic kinetic asymmetric transfer hydrogenation–cyclization tandem reaction: an easy access to chiral 3,4-dihydro-2H-pyran-carbonitriles Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Asymmetric Transfer Hydrogenation of α-Substituted-β-Keto Carbonitriles via Dynamic Kinetic Resolution Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Validation

GC-MS Comparative Analysis of 3,4-Dihydro-2H-pyran-5-carbonitrile Isomers: A Methodological Guide

Introduction and Analytical Rationale The unambiguous identification of positional isomers is a critical bottleneck in chemical synthesis and drug development. For functionalized heterocycles like 3,4-dihydro-2H-pyran-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

The unambiguous identification of positional isomers is a critical bottleneck in chemical synthesis and drug development. For functionalized heterocycles like 3,4-dihydro-2H-pyran-5-carbonitrile (Molecular Weight: 109.13 g/mol ) and its regioisomer 3,4-dihydro-2H-pyran-2-carbonitrile, standard Gas Chromatography-Mass Spectrometry (GC-MS) often yields nearly identical electron ionization (EI) spectra. The differentiation of positional ring isomers remains a well-established analytical challenge, often requiring when standard GC-MS falls short[1].

As an Application Scientist, the key to resolving these isomers lies in exploiting their subtle structural differences. The 5-carbonitrile isomer features the cyano group conjugated with the C5-C6 double bond, whereas the 2-carbonitrile isomer places the cyano group on an sp3-hybridized carbon adjacent to the ring oxygen. This fundamental difference in electronic distribution affects both their interaction with the GC stationary phase and their fragmentation pathways in the MS source.

Mechanistic Causality in Method Design

Chromatographic Separation

Positional isomers interact differently with the stationary phase due to variations in their dipole moments and steric hindrance, a phenomenon well-documented in [2]. We utilize a mid-polarity, ultra-inert column (e.g., 5% phenyl-methylpolysiloxane). The inertness is crucial to prevent peak tailing of the highly polar carbonitrile group, ensuring sharp peaks that allow for the resolution of closely eluting isomers.

Mass Spectral Fragmentation

When EI mass spectra are visually similar, robust assignment can be achieved through a simple [3].

  • 3,4-dihydro-2H-pyran-5-carbonitrile: The conjugated vinylic cyano group stabilizes the molecular ion ( M+∙ at m/z 109). The primary fragmentation pathway is a Retro-Diels-Alder (RDA) cleavage, expelling ethylene (28 Da) to yield a dominant fragment at m/z 81.

  • 3,4-dihydro-2H-pyran-2-carbonitrile: The cyano group at the C2 position is highly labile. Alpha-cleavage readily expels the cyano radical ( CN, 26 Da), forming a highly stable, resonance-stabilized oxonium ion at m/z 83.

Experimental Workflow

GCMS_Workflow Prep Sample Preparation (1 mg/mL in DCM) Inject GC Injection (250°C, 20:1 Split) Prep->Inject Sep Capillary Separation (DB-5ms UI, 5°C/min Ramp) Inject->Sep Ion Electron Ionization (70 eV, 230°C) Sep->Ion Detect Mass Analyzer (Quadrupole, m/z 40-200) Ion->Detect Data Data Deconvolution & Abundance Ratio Analysis Detect->Data

Figure 1: GC-MS analytical workflow for differentiating dihydropyran carbonitrile isomers.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the successful separation is confirmed by a specific retention time shift, while the structural identity is independently validated by the distinct base peaks generated by the predicted fragmentation mechanisms.

Step 1: Sample Preparation
  • Weigh 1.0 mg of the synthesized 3,4-dihydro-2H-pyran carbonitrile isomer mixture.

  • Dissolve in 1.0 mL of GC-grade Dichloromethane (DCM) to achieve a 1 mg/mL concentration.

  • Transfer 100 µL of this stock into a 2 mL GC autosampler vial containing a glass insert, and add 900 µL of DCM (final concentration: 100 µg/mL).

Step 2: GC Parameters
  • Column: Agilent J&W DB-5ms Ultra Inert (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL volume, Split mode (20:1 ratio) to prevent column overloading, Injector temperature at 250°C.

  • Oven Temperature Program:

    • Initial hold at 60°C for 1 minute.

    • Ramp at 5°C/min to 120°C (slow ramp through the critical boiling point region to maximize resolution).

    • Ramp at 20°C/min to 280°C, hold for 3 minutes to bake out the column.

Step 3: MS Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition: Scan mode from m/z 40 to 200. Solvent delay set to 3.0 minutes.

Comparative Data Analysis

The following table summarizes the expected quantitative data and diagnostic ions used to differentiate the two isomers based on the mechanisms described above.

Parameter3,4-dihydro-2H-pyran-5-carbonitrile3,4-dihydro-2H-pyran-2-carbonitrile
Structural Feature Vinylic Carbonitrile (C5)Allylic/Aliphatic Carbonitrile (C2)
Relative Retention Time Later Eluting (Higher Dipole)Earlier Eluting
Molecular Ion ( M+∙ ) m/z 109 (Moderate abundance)m/z 109 (Low abundance)
Base Peak m/z 81 (RDA cleavage, [M−C2​H4​]+∙ )m/z 83 ( α -cleavage, [M−CN]+ )
Secondary Diagnostic Ion m/z 54 ( [C3​H2​N]+ )m/z 55 ( [C3​H3​O]+ )
Diagnostic Abundance Ratio m/z 81 / m/z 83 > 5.0m/z 83 / m/z 81 > 5.0

Data Interpretation: By monitoring the abundance ratio of m/z 81 to m/z 83, the analyst can definitively assign the isomer. The 5-carbonitrile isomer strongly resists the loss of the CN radical due to the instability of the resulting vinylic cation, favoring ring fragmentation. Conversely, the 2-carbonitrile isomer readily sacrifices the CN group to form a resonance-stabilized oxonium ring system.

References

  • Bonetti, J. L., Samanipour, S., & van Asten, A. C. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5029–5040. URL:[Link]

  • Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 15(1), 43. URL:[Link]

  • Kranenburg, R. F., Verduin, J., Stuyver, L. I., & van Asten, A. C. (2020). Benefits of Derivatization in GC-MS-based Identification of New Psychoactive Substances. Forensic Chemistry, 20, 100273. URL:[Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Reactant of Route 1
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3,4-dihydro-2H-pyran-5-carbonitrile
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